molecular formula C17H18N4O3S2 B2645875 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-83-9

3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2645875
CAS No.: 380436-83-9
M. Wt: 390.48
InChI Key: WWBQTFCERBXKGU-UHFFFAOYSA-N
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Description

3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound known for its versatile applications in various scientific fields. It features a triazole ring, methoxyphenyl group, and dimethylbenzene sulfonamide moiety, providing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Step 1: : Formation of 3-methoxyphenyltriazole through the cyclization of 3-methoxyphenylhydrazine and formamide.

  • Step 2: : Introduction of the sulfanyl group using thiolating agents such as thiourea.

  • Step 3: : Coupling with N,N-dimethylbenzene-1-sulfonyl chloride using a base like triethylamine, forming the final product.

Industrial Production Methods

In industrial settings, this synthesis is optimized for scale-up by:

  • Streamlining reaction steps to minimize by-products.

  • Employing continuous flow chemistry for improved efficiency and control.

  • Utilizing catalysis and greener solvents for eco-friendly production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions with agents like hydrogen peroxide or permanganate, leading to sulfoxides or sulfones.

  • Reduction: : Reduction can be achieved using reagents like sodium borohydride, producing the corresponding thiol derivative.

  • Substitution: : It can participate in nucleophilic substitution reactions due to its sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Performed under acidic or basic conditions.

  • Reduction: : Usually carried out in ethanol or other suitable solvents.

  • Substitution: : Requires polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Thiol derivatives.

  • Substitution: : Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst precursor for polymerization and other organic transformations.

  • Analytical Chemistry: : Serves as a standard or reagent in various spectroscopic analyses.

Biology

  • Drug Development: : Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

  • Enzyme Inhibition: : Studied for its ability to inhibit enzymes like proteases.

Medicine

  • Pharmacology: : Explored for its effects on metabolic pathways and potential therapeutic benefits.

  • Diagnostics: : Used in diagnostic assays for detecting specific biomolecules.

Industry

  • Material Science: : Employed in the development of novel materials with specific properties.

  • Agriculture: : Investigated for use in agrochemicals to enhance crop protection.

Mechanism of Action

This compound exerts its effects through:

  • Molecular Targets: : Interacts with proteins, enzymes, and receptors, altering their function.

  • Pathways Involved: : Influences pathways such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Unique Features

Compared to other triazole-based compounds, 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, leading to distinctive chemical reactivity and biological activity.

Similar Compounds

  • 1,2,4-Triazole-3-thiol: : Similar thiol group but lacks the methoxyphenyl and dimethylbenzene sulfonamide moieties.

  • 3-Methoxyphenyltriazole: : Shares the triazole and methoxyphenyl groups but differs in its sulfonamide functionality.

  • N,N-Dimethylbenzene-1-sulfonamide derivatives: : Shares the sulfonamide group but varies in the triazole structure.

In essence, this compound's unique structure and functionality make it a versatile candidate for various scientific applications, providing avenues for further research and development in diverse fields.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20(2)26(22,23)15-9-4-6-12(10-15)16-18-19-17(25)21(16)13-7-5-8-14(11-13)24-3/h4-11H,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBQTFCERBXKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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